(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethoxy-phenyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-4-trifluoromethoxy-D-Homophe is a synthetic compound used primarily in peptide synthesis. It is a derivative of D-homophenylalanine, where the phenyl ring is substituted with a trifluoromethoxy group at the 4-position and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-trifluoromethoxy-D-Homophe typically involves the following steps:
Protection of the Amino Group: The amino group of D-homophenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced to the phenyl ring at the 4-position through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of Fmoc-4-trifluoromethoxy-D-Homophe follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-trifluoromethoxy-D-Homophe undergoes various chemical reactions, including:
Deprotection: The Fmoc group is removed using a base such as piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where Fmoc-4-trifluoromethoxy-D-Homophe is incorporated at specific positions .
Scientific Research Applications
Fmoc-4-trifluoromethoxy-D-Homophe has several applications in scientific research:
Biology: The compound is used to create peptide-based probes and inhibitors for studying biological pathways.
Medicine: It plays a role in the development of peptide-based therapeutics for various diseases.
Industry: The compound is used in the production of peptides for drug discovery and development.
Mechanism of Action
The mechanism of action of Fmoc-4-trifluoromethoxy-D-Homophe involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the peptide to fold into its active conformation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-homophenylalanine: Similar to Fmoc-4-trifluoromethoxy-D-Homophe but lacks the trifluoromethoxy group.
Fmoc-3-trifluoromethoxy-D-Homophe: Similar but with the trifluoromethoxy group at the 3-position.
Uniqueness
Fmoc-4-trifluoromethoxy-D-Homophe is unique due to the presence of the trifluoromethoxy group at the 4-position, which can enhance the biological activity, selectivity, and metabolic stability of the resulting peptides .
Properties
Molecular Formula |
C26H22F3NO5 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C26H22F3NO5/c27-26(28,29)35-17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)/t23-/m1/s1 |
InChI Key |
QGWOGAUKWMDXAO-HSZRJFAPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.